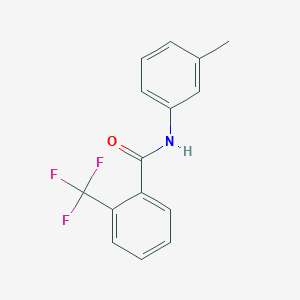

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide

CAS No.:

Cat. No.: VC11011636

Molecular Formula: C15H12F3NO

Molecular Weight: 279.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12F3NO |

|---|---|

| Molecular Weight | 279.26 g/mol |

| IUPAC Name | N-(3-methylphenyl)-2-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C15H12F3NO/c1-10-5-4-6-11(9-10)19-14(20)12-7-2-3-8-13(12)15(16,17)18/h2-9H,1H3,(H,19,20) |

| Standard InChI Key | XDLUMOKJWHWAKC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |

| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(3-Methylphenyl)-2-(trifluoromethyl)benzamide is defined by its IUPAC name and canonical SMILES representation:

-

IUPAC Name: N-(3-methylphenyl)-2-(trifluoromethyl)benzamide

-

SMILES: .

The trifluoromethyl () group at the ortho position of the benzoyl moiety enhances the compound’s lipophilicity and metabolic stability, traits valuable in drug design . The 3-methylphenyl group contributes steric bulk, potentially influencing binding interactions in biological systems.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.26 g/mol |

| PubChem CID | 846758 |

| XLogP3-AA (Lipophilicity) | 4.2 (predicted) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (amide O, three F atoms) |

Synthesis and Manufacturing

Conventional Coupling Methods

The most widely reported synthesis involves coupling 2-(trifluoromethyl)benzoic acid with 3-methylaniline using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF), typically at room temperature.

Mechanism:

-

Activation of the carboxylic acid to an reactive O-acylisourea intermediate.

-

Nucleophilic attack by the amine, forming the amide bond.

-

Byproduct (urea derivative) removal via filtration or extraction.

This method yields the product in moderate to high purity, though scalability is limited by the cost of coupling agents.

Alternative Patent Synthesis

A 2021 Chinese patent (CN113698315A) describes a novel route starting from 2,3-dichlorotrifluorotoluene, which undergoes sequential fluorination, cyano substitution, hydrogenation, and hydrolysis . Key advantages include:

Table 2: Comparison of Synthesis Methods

Future Directions

Further studies should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume